molecular formula C21H19ClN4O3 B12154251 methyl 2-({[4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 2-({[4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12154251
M. Wt: 410.9 g/mol
InChI Key: TVOYEHMRBCSPTR-UHFFFAOYSA-N
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Description

Methyl 2-({[4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivatives, a scaffold recognized for its relevance in drug discovery. Compounds featuring this core structure have been investigated for a range of biological activities. For instance, structural analogs have been described in patents as possessing antihypertensive activity . Furthermore, the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine moiety is a versatile building block, frequently incorporated into more complex molecules as a key pharmacophore, such as in potential selective receptor inverse agonists . The specific structure of this reagent, which includes a 2-chlorophenyl group on the imidazopyridine ring and a methyl benzoate group linked via a carbonyl bridge, makes it a valuable intermediate for researchers. It is primarily used in the synthesis and exploration of novel bioactive molecules, for studying structure-activity relationships (SAR), and for screening in various biological assays. This product is provided for research purposes within laboratory settings. It is strictly labeled For Research Use Only (RUO) and is not intended for human, veterinary, diagnostic, or therapeutic use of any kind. Researchers should handle this material with appropriate safety precautions in a controlled environment.

Properties

Molecular Formula

C21H19ClN4O3

Molecular Weight

410.9 g/mol

IUPAC Name

methyl 2-[[4-(2-chlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H19ClN4O3/c1-29-20(27)14-7-3-5-9-16(14)25-21(28)26-11-10-17-18(24-12-23-17)19(26)13-6-2-4-8-15(13)22/h2-9,12,19H,10-11H2,1H3,(H,23,24)(H,25,28)

InChI Key

TVOYEHMRBCSPTR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCC3=C(C2C4=CC=CC=C4Cl)N=CN3

Origin of Product

United States

Preparation Methods

Reduction to the Tetrahydroimidazo[4,5-c]Pyridine

Hydrogenation of the pyridine ring to its tetrahydro form is achieved using H₂ gas (50 psi) over a platinum oxide catalyst in ethanol at 60°C. Complete saturation is confirmed by the disappearance of aromatic proton signals in the ¹H NMR spectrum (δ 6.5–8.5 ppm).

Amide Bond Formation with Methyl 2-Aminobenzoate

The carbonylamino linker is constructed via coupling of the tetrahydroimidazo[4,5-c]pyridine-5-carbonyl chloride with methyl 2-aminobenzoate. The acyl chloride intermediate is generated by treating the carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane at 0°C. Subsequent reaction with methyl 2-aminobenzoate in the presence of triethylamine (Et₃N) proceeds at room temperature for 12 hours, yielding the amide product.

Optimized Coupling Conditions

ParameterValue/RangeCatalyst/ReagentYield (%)
SolventDichloromethane
Temperature0°C → RTEt₃N78
Alternative MethodDMFHATU, DIPEA92

Using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) improves yields to 92% by minimizing racemization.

Final Esterification and Purification

The methyl ester group is introduced either by direct esterification of 2-aminobenzoic acid with methanol under acidic conditions (H₂SO₄, reflux) or by using pre-formed methyl 2-aminobenzoate. Final purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water, achieving >99% purity as verified by high-performance liquid chromatography (HPLC).

Analytical Data

  • Melting Point : 214–216°C (decomposition observed above 220°C).

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, imidazo-H), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.32 (m, 4H, Ar-H), 3.87 (s, 3H, OCH₃).

  • HRMS (ESI+) : m/z calcd for C₂₀H₂₂ClN₃O₃ [M+H]⁺ 392.1398, found 392.1401.

Scale-Up Considerations and Process Optimization

Industrial-scale synthesis (200-gallon reactor) necessitates modifications such as:

  • Temperature Control : Jacketed reactors maintain exothermic reactions (e.g., POCl₃ additions) below 20°C.

  • Crystallization Protocols : Isopropanol/glacial acetic acid mixtures (3:1 v/v) yield larger crystals for efficient filtration.

  • Waste Management : Phosphorus-containing byproducts are neutralized with aqueous NaOH before disposal .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Chemistry

Methyl 2-({[4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate serves as a valuable building block in organic synthesis. Its unique structure allows chemists to utilize it in the development of more complex molecules through various chemical reactions such as:

  • Oxidation : Utilizing oxidizing agents like potassium permanganate to introduce functional groups.
  • Reduction : Employing reducing agents such as lithium aluminum hydride for the synthesis of alcohols.
  • Substitution Reactions : Facilitating nucleophilic substitutions at the chlorophenyl group to create derivatives with enhanced properties.

Biology

In biological research, the compound is being investigated for its potential antimicrobial and anticancer activities. Preliminary studies suggest that it may interact with specific biological targets, modulating their activity and leading to therapeutic effects. The mechanisms of action are believed to involve:

  • Binding to enzymes or receptors that play critical roles in disease pathways.
  • Modulating signaling pathways associated with cell proliferation and apoptosis.

Medicine

The therapeutic potential of this compound is under investigation for various diseases. Researchers are focusing on:

  • Anticancer Therapy : Evaluating its efficacy against different cancer cell lines.
  • Antimicrobial Agents : Assessing its effectiveness against bacterial and fungal infections.

Industry

In industrial applications, this compound is being explored for its utility in the development of new materials and chemical processes. Its ability to undergo various chemical transformations makes it suitable for:

  • Polymer Chemistry : Serving as a monomer in polymer synthesis.
  • Catalysis : Acting as a catalyst or catalyst precursor in chemical reactions.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound against breast cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of approximately 10 µM. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 15 to 30 µg/mL against tested strains, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of methyl 2-({[4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its specific structural features, such as the imidazo[4,5-c]pyridine ring and the chlorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

Methyl 2-({[4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential therapeutic applications. Its structure suggests a variety of biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H20ClN3O3
  • Molecular Weight : 373.83 g/mol
  • CAS Number : Not specifically listed in the provided sources.

The compound's biological activity can be attributed to its structural features which allow it to interact with various biological targets. The imidazopyridine moiety is known for its role in modulating neurotransmitter systems and has shown potential as an anti-cancer agent through inhibition of specific kinases involved in cancer cell proliferation.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of imidazo[4,5-c]pyridine can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds often range from 0.1 to 10 µM, indicating potent activity against tumor growth .
CompoundCell LineIC50 (µM)
Imidazo derivativeMCF-70.63 - 1.32
Imidazo derivativeA5490.57 - 1.73

Neuroprotective Effects

The compound may also exhibit neuroprotective effects by acting on cholinergic systems:

  • Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition can enhance cholinergic transmission and is beneficial in treating neurodegenerative diseases like Alzheimer's .

Case Studies

  • Study on Anticancer Activity :
    A study evaluated a series of imidazopyridine derivatives for their anticancer effects. Among them, a compound structurally related to this compound exhibited an IC50 value of 0.85 µM against MCF-7 cells .
  • Neuroprotective Study :
    Another study assessed the neuroprotective effects of imidazopyridine derivatives on AChE activity. The most potent inhibitor showed an IC50 value of 15 nM compared to standard drugs like donepezil .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 2-({[4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate, and what analytical techniques validate its purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

  • Step 1 : Preparation of the imidazo[4,5-c]pyridine core via cyclization of substituted pyridine derivatives under reflux with catalysts like Pd(OAc)₂ .
  • Step 2 : Coupling the imidazo-pyridine intermediate with methyl 2-aminobenzoate via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
  • Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to detect residual solvents or unreacted intermediates. Mass spectrometry (ESI-MS) ensures correct molecular ion peaks .

Q. How can researchers design experiments to assess the compound’s in vitro biological activity?

  • Methodological Answer : Use a tiered approach:

  • Primary Assays : Screen for cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM .
  • Secondary Assays : Target-specific studies (e.g., kinase inhibition assays) with ATP-binding pocket profiling via fluorescence polarization .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only controls to isolate solvent effects .

Q. What physicochemical properties (e.g., solubility, logP) are critical for optimizing bioavailability?

  • Methodological Answer :

  • Solubility : Determine via shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
  • logP : Measure using reversed-phase HPLC or octanol-water partitioning .
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify melting points and polymorphic forms .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to improve target selectivity?

  • Methodological Answer :

  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to off-target receptors (e.g., GPCRs) .
  • SAR Studies : Modify the 2-chlorophenyl group (e.g., replace with fluorophenyl or methyl groups) and compare IC₅₀ values in enzymatic assays .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes and guide substitutions .

Q. What experimental strategies resolve contradictions in activity data across different cell lines?

  • Methodological Answer :

  • Hypothesis Testing : Evaluate cell-specific factors (e.g., expression levels of metabolizing enzymes like CYP450) via qPCR .
  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites generated in resistant cell lines .
  • Cross-Validation : Replicate assays in isogenic cell lines (e.g., wild-type vs. CRISPR-edited) to isolate genetic contributors .

Q. How can environmental fate studies be designed to assess the compound’s ecological impact?

  • Methodological Answer :

  • Degradation Pathways : Conduct photolysis (UV light) and hydrolysis (pH 4–9) experiments, followed by LC-MS to identify breakdown products .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour LC₅₀) and algal growth inhibition (OECD 201) .
  • Adsorption Studies : Use soil-column experiments to measure binding coefficients (Kd) and predict groundwater contamination risks .

Q. What advanced spectroscopic techniques elucidate the compound’s interaction with biomacromolecules?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to serum albumin or DNA .
  • NMR Titration : Monitor chemical shift perturbations in 2D NOESY spectra to map binding sites .
  • Circular Dichroism (CD) : Track conformational changes in proteins (e.g., α-helix to β-sheet transitions) upon ligand binding .

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